cis-cis-Mivacurium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-cis-Mivacurium is a stereoisomer of mivacurium chloride, a short-acting, non-depolarizing neuromuscular-blocking agent (NMBA). It belongs to the benzylisoquinolinium group and is used primarily in anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . Mivacurium chloride was first synthesized in 1981 and has been re-released in the USA after previous discontinuation .
Méthodes De Préparation
The synthesis of mivacurium chloride involves the preparation of the [R— [R*,R*- (E)]]-2,2′- (1,8-dioxo-4-octene-1,8-diyl) bis (oxy-3,1-propanediyl) bis (1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1- [ (3,4,5-trimethoxyphenyl)methyl]isoquinolinium) dichloride . The process includes several steps, such as the formation of the isoquinolinium ring system and the subsequent esterification reactions. Industrial production methods focus on optimizing yields and purity while minimizing by-products and waste .
Analyse Des Réactions Chimiques
cis-cis-Mivacurium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of this compound, affecting its pharmacological properties.
Substitution: Substitution reactions involve replacing one functional group with another, which can modify the compound’s activity and stability.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
cis-cis-Mivacurium has several scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationships of neuromuscular-blocking agents.
Biology: Investigated for its effects on neuromuscular transmission and receptor interactions.
Medicine: Employed in clinical studies to evaluate its efficacy and safety as a muscle relaxant during anesthesia.
Industry: Utilized in the development of new anesthetic agents and neuromuscular-blocking drugs
Mécanisme D'action
cis-cis-Mivacurium exerts its effects by binding competitively to cholinergic receptors on the motor end-plate, antagonizing the action of acetylcholine. This results in a block of neuromuscular transmission, leading to muscle relaxation . The action of this compound is antagonized by acetylcholinesterase inhibitors, such as neostigmine .
Comparaison Avec Des Composés Similaires
cis-cis-Mivacurium is compared with other similar compounds, such as:
Atracurium: Another benzylisoquinolinium NMBA, but with different pharmacokinetic properties.
Rocuronium: An aminosteroid NMBA with a faster onset and longer duration of action.
Succinylcholine: A depolarizing NMBA with a rapid onset but associated with several side effects
This compound is unique due to its short duration of action and rapid metabolism by plasma cholinesterase, making it suitable for short surgical procedures .
Propriétés
Numéro CAS |
762200-95-3 |
---|---|
Formule moléculaire |
C58H80N2O14+2 |
Poids moléculaire |
1029.3 g/mol |
Nom IUPAC |
bis[3-[(1R,2R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate |
InChI |
InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59+,60+/m1/s1 |
Clé InChI |
ILVYCEVXHALBSC-KRXGOYDFSA-N |
SMILES isomérique |
C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C |
SMILES canonique |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.